N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide
Description
Properties
IUPAC Name |
4-propyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-13-17-11-20(15-23-12-17)19-5-3-10-22-14-19/h3,5-12,14-15H,2,4,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOJBNVDGDKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-propylbenzamide typically involves the coupling of 3,3’-bipyridine with 4-propylbenzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity N-([3,3’-bipyridin]-5-ylmethyl)-4-propylbenzamide on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-4-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-4-propylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety allows the compound to chelate metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with substituted purines and bipyridine derivatives reported in kinase inhibitor research. Below is a detailed comparison with key analogs from recent studies:
Key Differences and Implications
Bipyridine Connectivity: The 3,3'-bipyridine linkage in the target compound contrasts with the 2,3'- or 2,4'-bipyridine cores in analogs like 17f and 17g.
Substituent Effects :
- The 4-propylbenzamide group in the target compound differs from purine-based substituents in analogs (e.g., pyridin-3-yl or indolyl groups in 17f and 18d). Benzamide derivatives (e.g., 18c) exhibit improved solubility but reduced potency compared to aryl-substituted purines, suggesting a trade-off between pharmacokinetics and efficacy .
Synthetic Accessibility :
- The target compound’s synthesis route is uncharacterized in available literature. In contrast, analogs like 17f and 17g were synthesized via nucleophilic substitution reactions with moderate-to-high yields (30–82%), highlighting challenges in optimizing bipyridinylmethylamine derivatives .
Biological Activity: While the target compound lacks direct activity data, analogs such as 17f and 18c demonstrate CDK inhibitory profiles (IC50 values in the nanomolar range). The absence of a purine scaffold in the target compound may limit kinase affinity but could reduce off-target effects .
Research Findings and Mechanistic Insights
- Kinase Selectivity : Analogs with 2,3'-bipyridine cores (e.g., 17f) show broader kinase inhibition, whereas 2,4'-bipyridine derivatives (e.g., 17g) exhibit enhanced selectivity, suggesting that bipyridine connectivity critically influences target engagement .
- Solubility vs. Potency : Benzamide-substituted purines (e.g., 18c) display higher aqueous solubility but lower CDK1/2 inhibition compared to lipophilic aryl-substituted counterparts, underscoring the importance of substituent design in balancing ADME properties .
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a bipyridine moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bipyridine structure may facilitate binding to target proteins, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit activities such as:
- Antitumor Effects : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and other enzymes involved in cellular signaling pathways.
Case Studies
-
Antitumor Activity
- A study evaluated the antitumor properties of bipyridine derivatives, revealing that modifications at the benzamide position significantly enhanced cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
-
Enzyme Interaction
- Research demonstrated that derivatives of benzamide could inhibit specific kinases involved in cancer progression. For instance, a related compound showed IC50 values in the nanomolar range against RET kinase, indicating strong inhibitory potential.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of RET kinase | |
| P-glycoprotein Modulation | Altered ATPase activity |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives:
- SAR Analysis : Modifications at the 4-position of the benzamide significantly affect biological activity. For example, substituents that enhance hydrophobic interactions tend to increase potency against target enzymes.
- In Vivo Studies : Animal models have shown that compounds similar to this compound can reduce tumor volume without significant side effects, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
